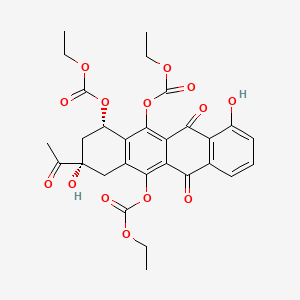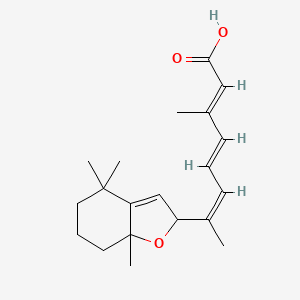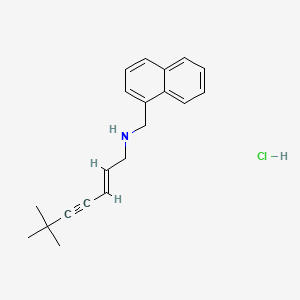
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6,10,11-Triethylcarbonate-1-demethyl Daunomycinone” is a chemical compound with the molecular formula C29H28O14 . It has been synthesized and characterized for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound includes a tetracene backbone with multiple functional groups attached. The exact structure can be represented by the IUPAC name: [(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 600.5 g/mol. It has 2 hydrogen bond donors, 14 hydrogen bond acceptors, and 13 rotatable bonds. Its exact mass and monoisotopic mass are both 600.14790556 g/mol .Scientific Research Applications
Syntheses and Antitumor Activities of Daunomycin Derivatives
Research on the synthesis of idarubicin analogues containing glucose or galactose as a glycone from daunomycin highlights the ongoing efforts to develop more effective and targeted antitumor drugs. These analogues were synthesized and evaluated for their in vitro cytotoxicity, demonstrating the potential of daunomycin derivatives in cancer therapy (Y. Rho et al., 2010).
Epigenetic Regulation and Gene Expression
Investigations into the molecular roles of DNA modifications reveal the significance of epigenetic regulators in neurodevelopment and neuronal functions. For instance, DMAD, a TET ortholog in Drosophila, has been shown to play crucial roles in the central nervous system by dynamically demethylating intragenic DNA modifications, thus affecting gene expression (Bing Yao et al., 2018).
Radiosynthesis for Imaging Applications
The efficient radiosynthesis of carbon-11 labeled compounds, such as Thioflavin T derivatives, for beta-amyloid imaging in Alzheimer's Disease with PET highlights the application of advanced synthesis techniques in developing diagnostic tools. Such research demonstrates the integration of chemical synthesis with medical imaging technology to advance disease diagnosis and monitoring (C. Solbach et al., 2005).
Nanocarbon Materials in Biology and Medicine
The exploration of nanocarbons for biology and medicine, particularly for sensing, imaging, and drug delivery, showcases the intersection of nanotechnology with pharmaceutical sciences. Nanocarbons' unique properties are leveraged for biosensing, targeted drug delivery, and as nanoagents for cancer therapy, underscoring the multidisciplinary applications of these materials (Nishtha Panwar et al., 2019).
properties
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLTLJGYVYVPZ-ADKRDUOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858520 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone | |
CAS RN |
67665-62-7 |
Source


|
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)





![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)

